
Bis(butylcyclopentadienyl)difluorotitanium(IV)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(butylcyclopentadienyl)difluorotitanium(IV) is an organometallic compound consisting of a difluorotitanium(IV) center bound to two butylcyclopentadienyl ligands. It is also referred to as bis(2-butylcyclopentadienyl)difluorotitanium(IV) or TiCl2(C5H9)2. This compound is of interest due to its unique properties and potential applications in various scientific and industrial fields.
Aplicaciones Científicas De Investigación
Bis(butylcyclopentadienyl)difluorotitanium(IV) has been studied for its potential applications in various scientific and industrial fields. In particular, it has been studied as a catalyst for organic reactions, such as the hydrogenation of alkenes, the oxidation of alcohols, and the hydroformylation of olefins. It has also been studied as a catalyst for the polymerization of olefins, and as a catalyst for the synthesis of polymers from carbon dioxide and epoxides. Additionally, it has been studied for its potential use in the production of optically active compounds, as well as for its potential use in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of bis(butylcyclopentadienyl)difluorotitanium(IV) is not fully understood. However, it is believed that the reaction proceeds by a two-step mechanism, involving a nucleophilic attack of the titanium(IV) center on the electrophilic carbon atom of the substrate, followed by a proton transfer to the titanium(IV) center. The protonation of the titanium(IV) center is believed to be the rate-determining step in the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of bis(butylcyclopentadienyl)difluorotitanium(IV) are not well understood. However, in vitro studies have shown that it can act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, in vitro studies have shown that it can act as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using bis(butylcyclopentadienyl)difluorotitanium(IV) in laboratory experiments include its low cost, its stability in air and water, and its ability to catalyze a variety of organic reactions. The main limitation of using this compound in laboratory experiments is its low solubility in organic solvents, which can make it difficult to use in some reactions.
Direcciones Futuras
The potential future directions for bis(butylcyclopentadienyl)difluorotitanium(IV) are numerous. One potential direction is the development of new catalysts based on this compound for the synthesis of polymers from carbon dioxide and epoxides. Additionally, further research into the biochemical and physiological effects of this compound could lead to the development of new drugs and therapies. Additionally, further research into the mechanism of action of this compound could lead to the development of more efficient catalysts for organic reactions. Finally, research into the synthesis of optically active compounds using this compound could lead to the development of new materials with optical properties.
Métodos De Síntesis
Bis(butylcyclopentadienyl)difluorotitanium(IV) can be synthesized from titanium(IV) chloride and two equivalents of butylcyclopentadienyl in a two-step reaction. The first step involves the addition of butylcyclopentadienyl to titanium(IV) chloride, forming a titanium(IV) chloride-butylcyclopentadienyl complex. The second step involves the addition of a second equivalent of butylcyclopentadienyl, resulting in the formation of the desired product, bis(butylcyclopentadienyl)difluorotitanium(IV).
Propiedades
IUPAC Name |
2-butylcyclopenta-1,3-diene;difluorotitanium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H13.2FH.Ti/c2*1-2-3-6-9-7-4-5-8-9;;;/h2*4,7H,2-3,5-6H2,1H3;2*1H;/q2*-1;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKRWABQVPJZEF-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=[C-]CC=C1.CCCCC1=[C-]CC=C1.F[Ti]F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26F2Ti-2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90703073 |
Source


|
| Record name | 2-butylcyclopenta-1,3-diene;difluorotitanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90703073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butylcyclopenta-1,3-diene;difluorotitanium | |
CAS RN |
85722-07-2 |
Source


|
| Record name | 2-butylcyclopenta-1,3-diene;difluorotitanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90703073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

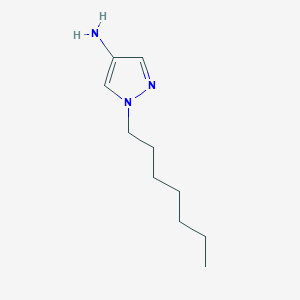
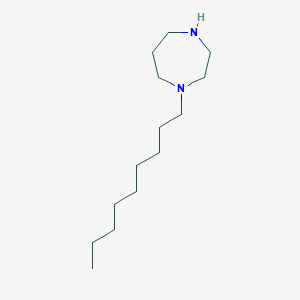

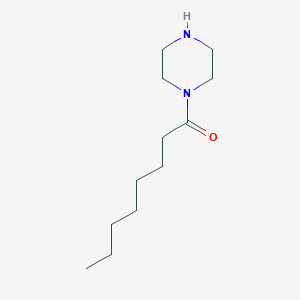
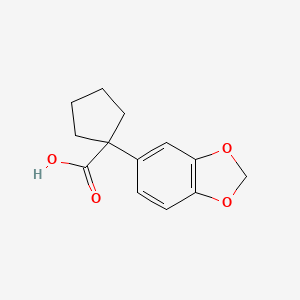


![Ethyl 3-[(3-methylbutyl)amino]propanoate](/img/structure/B6353254.png)
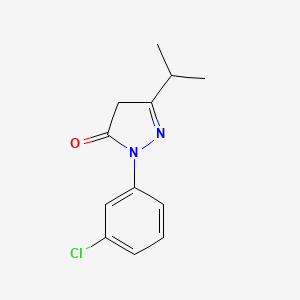
![(Butan-2-yl)[(4-tert-butylphenyl)methyl]amine](/img/structure/B6353268.png)

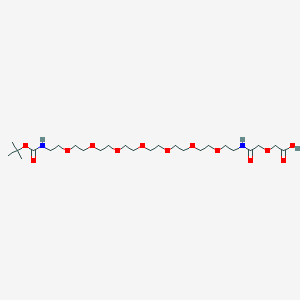
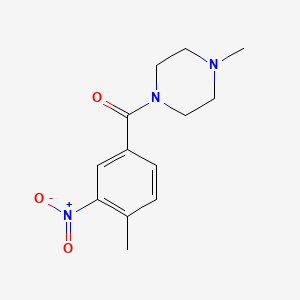
![1-[(4-Bromo-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6353295.png)